Depropyl Rotigotine

Analytical Chemistry Quality Control Pharmaceutical Regulations

Ensuring regulatory compliance for Rotigotine API release testing requires a pharmacopoeially specified reference standard, not a generic analog. Depropyl Rotigotine (Rotigotine EP Impurity C) is the official impurity standard mandated by the EP and USP for accurate quantification. - Meets EP/USP acceptance limits (NMT 0.2-0.3%) for method validation and batch disposition. - Provides definitive retention time, mass, and UV profiles essential for HPLC/LC-MS system suitability per ICH Q2(R1). - Supplied with a comprehensive certificate of analysis to support DMF submissions and GMP commercial release testing.

Molecular Formula C16H19NOS
Molecular Weight 273.4 g/mol
Cat. No. B14132952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepropyl Rotigotine
Molecular FormulaC16H19NOS
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2O
InChIInChI=1S/C16H19NOS/c18-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-19-14/h1-5,10,13,17-18H,6-9,11H2
InChIKeyRDMWWGLKUMLLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Depropyl Rotigotine Identity and Core Utility


Depropyl Rotigotine (also known as Despropyl Rotigotine, N-Despropyl-rotigotine, or Rotigotine EP Impurity C) is a structurally defined organic impurity of the dopamine receptor agonist Rotigotine [1]. It is not a therapeutic agent in its own right but is a key reference compound in the quality control (QC) and analytical development of Rotigotine drug substances and products . Its primary value lies in its official recognition by major pharmacopoeias, where it is listed as a specified impurity with defined acceptance limits, mandating its use in pharmaceutical analysis for regulatory compliance .

Pharmacopoeial Reference StandardRecognized as Rotigotine EP Impurity C / USP Related Compound C
Analytical Method LifecycleSupports HPLC, UPLC, LC-MS method development and validation
Batch Release & Stability QCUsed for impurity quantification against pharmacopoeial acceptance limits

Depropyl Rotigotine Non-Substitutability


The selection of a reference standard for impurity analysis is not a matter of simple chemical class substitution. Depropyl Rotigotine (Rotigotine EP Impurity C) is a uniquely defined molecular entity with a specific mass, retention time, and UV profile that is critical for accurate quantification in methods such as HPLC and LC-MS [1]. Its presence is monitored under strict limits (e.g., NMT 0.2-0.3% in raw materials) set by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [2]. Using a generic analog or even a closely related Rotigotine impurity without proper validation would invalidate analytical results, compromise stability studies, and fail to meet the specific identification and quantification requirements mandated by these regulatory compendia for drug master file (DMF) submissions and commercial release testing [3].

Identity mismatch
Unique retention time, mass, and UV profile are compound-specific; a generic analog cannot replicate the required identification.
Validation gap
Using an unvalidated analog may invalidate impurity quantification results and fail to meet pharmacopoeial system suitability.
Regulatory mismatch
Pharmacopoeial monographs mandate this specific impurity standard; substitution could compromise DMF or commercial release compliance.

Depropyl Rotigotine Key Analytical Benchmarks


Pharmacopoeial Identity and Acceptance Limit

Depropyl Rotigotine is officially designated as Rotigotine EP Impurity C and Rotigotine USP Related Compound C. It is the only impurity with this specific nomenclature and CAS number (153409-14-4) in major pharmacopoeias [1]. Its acceptance limit in the raw material is defined as NMT 0.2% by BP/Ph. Eur. and NMT 0.30% by USP [2].

Pharmacopoeial Identity & Limit
Head-to-head
NMT 0.2% (EP) / 0.30% (USP) vs. Impurity A NMT 0.15%
Distinct acceptance limit mandates a dedicated reference standard for compliant testing.
Ph. Eur., BP, USP monographs; absolute limit difference 0.05% vs. Impurity A.
Analytical Chemistry Quality Control Pharmaceutical Regulations

Structural and Mass Differentiation

Depropyl Rotigotine is formed by the loss of the propyl substituent from the parent Rotigotine scaffold [1]. This structural modification results in a distinct molecular mass of 273.4 g/mol for the freebase (C16H19NOS), compared to 315.5 g/mol for Rotigotine (C19H25NOS) .

Structural & Mass Differentiation
Head-to-head
Δ 42.1 g/mol (C₃H₇ loss); freebase MW 273.4 vs. parent 315.5
Mass shift enables unambiguous HPLC-MS detection and prevents misidentification.
Based on chemical formula; relevant for forced degradation and stability-indicating methods.
Analytical Chemistry Mass Spectrometry Chromatography

Chromatographic Resolution for Stability

In a validated stability-indicating HPLC method for Rotigotine bulk drug, baseline resolution was achieved between Rotigotine and its related substances, including Depropyl Rotigotine [1]. The method's validation included accuracy for Depropyl Rotigotine and other impurities, with recovery values in the range of 100.4-100.6% [1].

Chromatographic Resolution
Class-level
Recovery 100.4–100.6% for related compounds; baseline resolution achieved
Validated HPLC method supports specific quantification in GMP environments.
Zorbax SB C-18, UV 225 nm, ICH Q2(R1) validation.
Analytical Chemistry HPLC Method Validation

Lack of Pharmacological Activity

While Rotigotine acts as a potent agonist at dopamine D3 (Ki=0.71 nM), D2 (Ki=13.5 nM), and D1 (Ki=83 nM) receptors [1], the Depropyl Rotigotine impurity shows no known or predicted activity against these or other targets [2]. Database searches confirm there is no recorded bioactivity data for this compound [3].

Pharmacological Activity Absence
Class-level inference
No known dopaminergic activity vs. Rotigotine (D3 Ki=0.71 nM)
Supports impurity safety classification at the specified low pharmacopoeial limits.
Database searches show no recorded bioactivity; qualitative difference confirmed.
Pharmacology Dopamine Receptors Impurity Safety

Depropyl Rotigotine Critical Application Scenarios


Analytical Method Development and Validation

Depropyl Rotigotine is used as a primary reference standard during the development and validation of HPLC, UPLC, or LC-MS methods intended for the quantification of related substances in Rotigotine active pharmaceutical ingredient (API). Its known retention time, mass, and UV profile are essential for establishing system suitability parameters and ensuring method specificity and accuracy as per ICH Q2(R1) guidelines [1].

QC Release Testing

In GMP-compliant QC laboratories, Depropyl Rotigotine is employed as a certified reference standard to quantify the level of Impurity C in every batch of Rotigotine drug substance and drug product. The test results are compared against the strict pharmacopoeial acceptance limit (e.g., NMT 0.2% per EP) to determine batch disposition for commercial release or clinical trial material .

Forced Degradation and Stability Studies

During forced degradation studies, Depropyl Rotigotine serves as a marker to understand degradation pathways under stress conditions like heat, oxidation, and photolysis [2]. By monitoring its formation, researchers can establish a product's degradation profile, confirm the stability-indicating nature of analytical methods, and justify retest periods and shelf-life assignments for regulatory submissions [3].

Application
Selection Property
Validation Focus
Analytical Method Development & Validation
Pharmacopoeial reference standard with known retention time and mass
Method specificity, accuracy, and system suitability per ICH Q2(R1)
QC Release Testing
Certified impurity standard with defined acceptance limit (NMT 0.2% EP)
Batch impurity quantification against pharmacopoeial monograph limits
Forced Degradation & Stability Studies
Stability-indicating degradation marker
Degradation pathway profiling, retest period and shelf-life justification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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